molecular formula C25H25ClFN3O3S B296853 N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-4-fluoro-N-(4-methylphenyl)benzenesulfonamide

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-4-fluoro-N-(4-methylphenyl)benzenesulfonamide

Cat. No.: B296853
M. Wt: 502 g/mol
InChI Key: MESAWSLSSWHRLO-UHFFFAOYSA-N
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Description

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-4-fluoro-N-(4-methylphenyl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring, a chlorophenyl group, and a benzenesulfonamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-4-fluoro-N-(4-methylphenyl)benzenesulfonamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-4-fluoro-N-(4-methylphenyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-4-fluoro-N-(4-methylphenyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-4-fluoro-N-(4-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-4-fluoro-N-(4-methylphenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C25H25ClFN3O3S

Molecular Weight

502 g/mol

IUPAC Name

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-4-fluoro-N-(4-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C25H25ClFN3O3S/c1-19-5-9-22(10-6-19)30(34(32,33)24-11-7-21(27)8-12-24)18-25(31)29-15-13-28(14-16-29)23-4-2-3-20(26)17-23/h2-12,17H,13-16,18H2,1H3

InChI Key

MESAWSLSSWHRLO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)F

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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